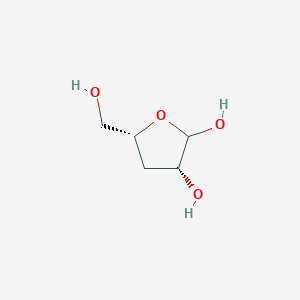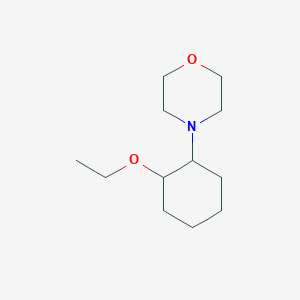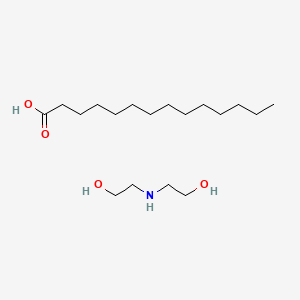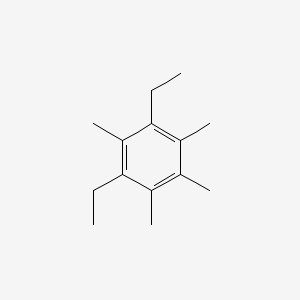
Palmitic acid, 4-hydroxybutyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palmitic acid, 4-hydroxybutyl ester, is an ester derived from palmitic acid and 4-hydroxybutanol Palmitic acid is a common saturated fatty acid found in animals, plants, and microorganisms, while 4-hydroxybutanol is an alcohol with a hydroxyl group attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of palmitic acid, 4-hydroxybutyl ester, typically involves the esterification of palmitic acid with 4-hydroxybutanol. This reaction can be catalyzed by acids such as sulfuric acid or by using enzymes like lipases. The reaction conditions often include heating the mixture to around 150°C and maintaining it for several hours to ensure complete esterification .
Industrial Production Methods: Industrial production of this ester may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of renewable sources of palmitic acid, such as palm oil, can make the process more sustainable. Additionally, biotechnological methods involving genetically modified microorganisms can be employed to produce the ester from renewable feedstocks .
Chemical Reactions Analysis
Types of Reactions: Palmitic acid, 4-hydroxybutyl ester, can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for the reduction of the ester group.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions involving the hydroxyl group.
Major Products:
Oxidation: Formation of 4-ketobutyl palmitate or 4-carboxybutyl palmitate.
Reduction: Formation of 4-hydroxybutyl alcohol and palmitic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Palmitic acid, 4-hydroxybutyl ester, has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biodegradable polymers for medical applications.
Industry: Used in the production of biolubricants, surfactants, and as a plasticizer in polymer formulations.
Mechanism of Action
The mechanism by which palmitic acid, 4-hydroxybutyl ester, exerts its effects involves its interaction with cellular membranes and enzymes. The ester can be hydrolyzed to release palmitic acid and 4-hydroxybutanol, which can then participate in various metabolic pathways. Palmitic acid is known to influence lipid metabolism and can act as a signaling molecule in various cellular processes .
Comparison with Similar Compounds
Palmitic Acid: A saturated fatty acid with a 16-carbon chain.
4-Hydroxybutanol: An alcohol with a hydroxyl group on the fourth carbon atom.
Stearic Acid, 4-Hydroxybutyl Ester: An ester derived from stearic acid and 4-hydroxybutanol.
Comparison: Palmitic acid, 4-hydroxybutyl ester, is unique due to the presence of both a long-chain fatty acid and a hydroxylated butyl group. This combination imparts unique physicochemical properties, such as enhanced solubility and reactivity, compared to other similar compounds like stearic acid, 4-hydroxybutyl ester .
Properties
CAS No. |
18498-23-2 |
|---|---|
Molecular Formula |
C20H40O3 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
4-hydroxybutyl hexadecanoate |
InChI |
InChI=1S/C20H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(22)23-19-16-15-18-21/h21H,2-19H2,1H3 |
InChI Key |
XWFLUBQOIDFKOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexahydro-2H,7H-pyrano[2,3-b]pyran](/img/structure/B13819777.png)

![(2E)-6-acetyl-2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-(2-methoxynaphthalen-1-yl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B13819789.png)



![N-(4-methoxybenzyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B13819815.png)

![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tridecanamide](/img/structure/B13819828.png)
![tert-butyl 7-[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13819836.png)




